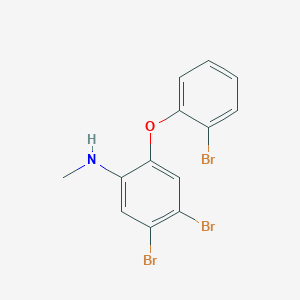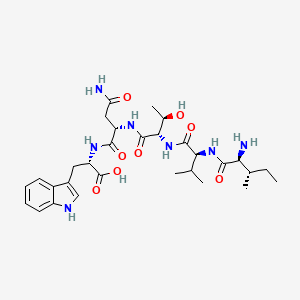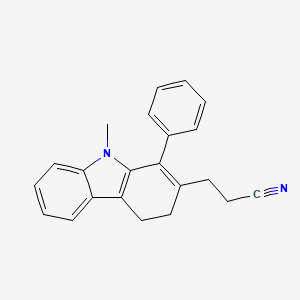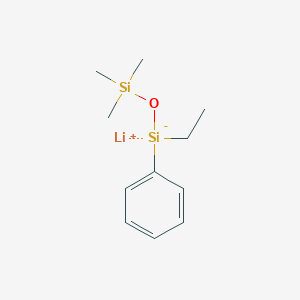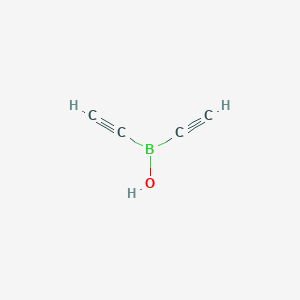
Diethynylborinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethynylborinic acid is an organoboron compound characterized by the presence of two ethynyl groups attached to a boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethynylborinic acid can be synthesized through several methods. One common approach involves the reaction of boron trihalides with acetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Diethynylborinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to boranes or other reduced boron species.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Boronic acids and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethynylborinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique reactivity makes it useful in the development of bioactive molecules and drug candidates.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the production of advanced materials, such as conductive polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mecanismo De Acción
The mechanism of action of diethynylborinic acid involves its ability to form stable complexes with various molecular targets. The ethynyl groups provide sites for interaction with other molecules, facilitating reactions such as cross-coupling and polymerization. The boron atom’s Lewis acidity also plays a crucial role in its reactivity, allowing it to act as a catalyst or reactant in various chemical processes.
Comparación Con Compuestos Similares
Boronic Acids: These compounds have one boron-oxygen bond and are widely used in organic synthesis and medicinal chemistry.
Borinic Acids: Similar to diethynylborinic acid but with different substituents, these compounds also exhibit unique reactivity and applications.
Boranes: These are boron-hydrogen compounds with significant applications in hydroboration and other reduction reactions.
Uniqueness: this compound stands out due to its dual ethynyl groups, which provide unique reactivity compared to other boron compounds. This feature allows for the formation of complex molecular structures and advanced materials, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
718642-35-4 |
|---|---|
Fórmula molecular |
C4H3BO |
Peso molecular |
77.88 g/mol |
Nombre IUPAC |
diethynylborinic acid |
InChI |
InChI=1S/C4H3BO/c1-3-5(6)4-2/h1-2,6H |
Clave InChI |
WQZQIBPMYNEBQV-UHFFFAOYSA-N |
SMILES canónico |
B(C#C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


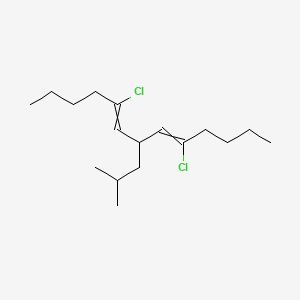
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
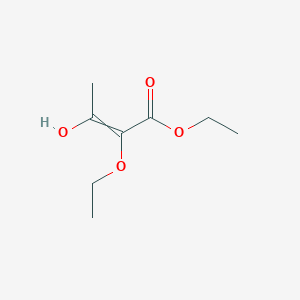
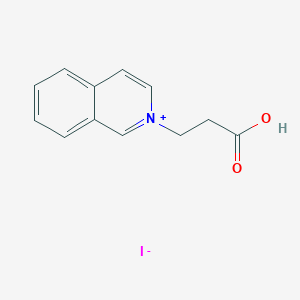

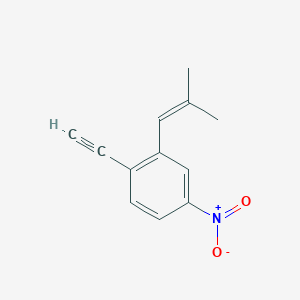
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
